molecular formula C19H22FN5O2 B14097005 8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14097005
M. Wt: 371.4 g/mol
InChI Key: FBWHQZQDJMZIRK-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, and a trihydroimidazolidino purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, including the formation of the purine core, the introduction of the fluorophenyl group, and the addition of the methyl and butyl groups. Common synthetic methods include:

    N-Alkylation: This step involves the alkylation of a purine derivative with appropriate alkyl halides under basic conditions.

    Fluorination: Introduction of the fluorophenyl group can be achieved through nucleophilic aromatic substitution reactions.

    Cyclization: Formation of the trihydroimidazolidino ring is typically achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-Fluorophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the purine core can mimic natural nucleotides, allowing the compound to interfere with biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 4,4’-Difluorobenzophenone
  • 8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione

Uniqueness

Compared to similar compounds, 8-(4-Fluorophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trihydroimidazolidino ring and the specific substitution pattern enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H22FN5O2/c1-12(2)8-9-25-17(26)15-16(22(3)19(25)27)21-18-23(10-11-24(15)18)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3

InChI Key

FBWHQZQDJMZIRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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